Ammonium hydroxide

Nanoparticle Synthesis Silica Nanoparticles Catalysis

Researchers requiring a weak base with controlled dissociation kinetics cannot substitute ammonium hydroxide with strong bases like NaOH or KOH without risking experimental failure. The partial dissociation (Kb = 1.8 × 10⁻⁵) of this ACS reagent (28.0-30.0% NH₃) governs particle growth rates in silica nanoparticle synthesis and ensures non-damaging silicon surface cleaning in SC-1 solutions, where strong bases cause unacceptable etching. - Achieve 90.85% iron removal efficiency in jarosite precipitation, outperforming sodium or ammonium bisulfate. - Maintain stable pH 7-10 in enzymatic assays using the NH₄Cl-NH₄OH buffer system, impossible with strong base/acid adjustments alone. - Specifications: Molecular Formula: H₅NO, MW: 35.05 g/mol, Density: ~0.9 g/mL at 25 °C. Shipped as corrosive liquid (UN2672) under ambient conditions.

Molecular Formula NH4OH
H5NO
Molecular Weight 35.046 g/mol
CAS No. 1336-21-6
Cat. No. B073608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium hydroxide
CAS1336-21-6
Synonymsammonium hydroxide
Hydroxide, Ammonium
Molecular FormulaNH4OH
H5NO
Molecular Weight35.046 g/mol
Structural Identifiers
SMILES[NH4+].[OH-]
InChIInChI=1S/H3N.H2O/h1H3;1H2
InChIKeyVHUUQVKOLVNVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / 1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityExists only in solution
Solubility in water: miscible

Ammonium Hydroxide Specifications & Comparators


Ammonium hydroxide (CAS 1336-21-6), an aqueous solution of ammonia, is a weak base with a pH typically >12 at 20 °C for concentrated solutions and a density of approximately 0.9 g/mL at 25 °C . Its partial dissociation (Kb = 1.8 × 10⁻⁵) distinguishes it from strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) . Procuring the appropriate grade is critical for reproducibility; for instance, ACS reagent grade material has an assay of 28.0-30.0% NH₃ with strict impurity limits .

1 Weak base with partial dissociation (Kb 1.8×10⁻⁵)
2 ACS reagent grade supports trace-metal-sensitive workflows
3 NH₃/NH₄⁺ equilibrium governs complexation and buffering

Why Ammonium Hydroxide Cannot Be Substituted


Substituting ammonium hydroxide with other alkaline reagents like sodium hydroxide or tetramethylammonium hydroxide (TMAH) without verification introduces significant risk of experimental failure. The partial dissociation and unique coordination chemistry of NH₄OH, as opposed to the complete dissociation of strong bases, directly impacts reaction kinetics, product selectivity, and material compatibility . For example, the equilibrium between free NH₃ and NH₄⁺ governs its behavior in complexation and buffering, which cannot be replicated by simple hydroxide donors [1]. The following quantitative evidence demonstrates precisely where and how these differences manifest.

Dissociation profile Partial dissociation may shift reaction kinetics and product selectivity relative to strong bases.
Equilibrium behavior NH₃/NH₄⁺ equilibrium-dependent behavior may not be replicated by simple hydroxide donors.
Material compatibility Strong base alternatives may introduce uncontrolled anisotropic etching in semiconductor cleaning.

Ammonium Hydroxide: Quantitative Comparison


Nanoparticle Synthesis Kinetics vs. Sodium Hydroxide

In the Stöber synthesis of silica nanoparticles, ammonium hydroxide is the conventional catalyst. A direct head-to-head study replaced ammonium hydroxide with sodium hydroxide as the catalyst. The NaOH-catalyzed synthesis reduced overall reaction time from 20 hours to 20 minutes (~60-fold decrease) and yielded nanoparticles with a 5-fold higher surface area than those produced with NH₄OH [1]. This demonstrates a clear trade-off: while NH₄OH is slower, it may be preferred for applications requiring lower surface area or different reaction kinetics.

Stöber kinetics vs. NaOH
Head-to-head
~60× faster reaction with NaOH (20 min vs. 20 h); ~5× higher surface area
Supports catalyst selection based on desired particle properties
NH₄OH yields slower, controlled growth; data from TEOS/50% ethanol system
Nanoparticle Synthesis Silica Nanoparticles Catalysis

Jarosite Iron Precipitation Efficiency

In the jarosite precipitation process for iron removal from hydrometallurgical solutions, ammonium hydroxide demonstrated superior performance. A technical and economic comparison study showed that ammonium hydroxide achieved a 90.85% iron removal efficiency, outperforming sodium bisulfate (74.54%) and ammonium bisulfate (77.13%) [1]. This data positions ammonium hydroxide as the highest-performing precipitating agent among the tested alternatives for this specific industrial application.

Jarosite iron removal
Head-to-head
90.85% removal (NH₄OH) vs. 74.54% (NaHSO₄) and 77.13% (NH₄HSO₄)
Reported higher removal efficiency among tested precipitating agents
Jarosite process context; industrial hydrometallurgy conditions
Hydrometallurgy Iron Removal Precipitation

Selective Metal Hydroxide Precipitation

Ammonium hydroxide enables selective metal ion separation through differential complexation, a property not shared by strong bases. For instance, both lead nitrate and zinc nitrate form white precipitates upon initial addition of NH₄OH. However, the zinc hydroxide precipitate selectively dissolves in excess ammonium hydroxide due to the formation of a soluble tetraamminezinc(II) complex, [Zn(NH₃)₄]²⁺, while the lead hydroxide precipitate remains insoluble [1]. This is a qualitative differentiation impossible with NaOH, which would dissolve both amphoteric hydroxides.

Selective precipitation
Class-level
Zn(OH)₂ selectively dissolves in excess NH₄OH; Pb(OH)₂ remains insoluble
Enables selective metal separation via ammine complexation
Qualitative analytical differentiation; strong bases lack this selectivity
Qualitative Analysis Metal Separation Selective Precipitation

RCA SC-1 Particle Removal Efficiency

In the semiconductor industry, the RCA Standard Clean 1 (SC-1) solution, composed of ammonium hydroxide, hydrogen peroxide, and water, is designated as 'the most efficient particle removing agent found to date' [1]. The cleaning mechanism relies on the controlled etching of silicon dioxide by NH₄OH, which undercuts particles for removal [1]. This contrasts with the SC-2 step (HCl/H₂O₂), which is specifically for metal contaminant removal, and with alternative strong bases which would cause uncontrolled, anisotropic silicon etching and surface roughening [1].

SC-1 particle removal
Reported
Industry-standard particle removal agent; controlled SiO₂ undercutting
Controlled etching mechanism; strong bases risk anisotropic surface damage
SC-1 (NH₄OH:H₂O₂:H₂O) semiconductor cleaning context
Semiconductor Wafer Cleaning RCA Clean

pH Buffering Capacity (NH₄Cl-NH₄OH System)

Ammonium hydroxide, when combined with ammonium chloride, forms a robust basic buffer system. By adjusting the ratio of NH₄Cl to NH₄OH, researchers can achieve and maintain specific pH values within the range of approximately 7 to 10 [1]. This tunable buffering capacity is essential for enzyme assays, protein purification, and cell culture, where precise pH control is critical [1]. This system is distinct from buffers based on strong bases or acids, which lack this equilibrium-controlled fine-tuning capability.

Buffering capacity
Class-level
pH ~7–10 tunable via NH₄Cl/NH₄OH ratio
Supports tunable pH control for enzyme and protein workflows
Buffer capacity is ratio-dependent; review protocol requirements
Buffering pH Control Analytical Chemistry

ACS Reagent Grade Purity & Trace Metals

For critical applications, the ACS reagent grade of ammonium hydroxide provides a verifiable purity benchmark. The specification includes an assay of 28.0-30.0% NH₃ and strict limits on key contaminants, including ≤0.002% carbon dioxide, ≤0.5 ppm chloride, ≤2 ppm nitrate, ≤2 ppm phosphate, ≤2 ppm sulfate, and ≤0.2 ppm for iron and lead . This level of purity and trace metal control is not guaranteed by generic commercial grades, which can introduce uncontrolled variables into sensitive experiments or manufacturing processes.

ACS grade purity
Specification review
NH₃ 28.0–30.0%; Fe ≤0.2 ppm; Pb ≤0.2 ppm; Cl ≤0.5 ppm; residue ≤0.002%
Defined purity benchmark for trace-sensitive applications
ACS grade provides quantifiable impurity limits; data to verify per lot
ACS Grade Purity Specification Trace Metals

Ammonium Hydroxide: Key Application Scenarios


Jarosite Iron Removal

Given its demonstrated 90.85% iron removal efficiency, ammonium hydroxide is the superior precipitating agent for jarosite processes compared to sodium or ammonium bisulfate [1]. Procuring reagent-grade NH₄OH for this application minimizes downstream purification costs and maximizes metal recovery yields in industrial mining and refining operations.

Silica Nanoparticle Synthesis (Stöber Method)

When the research objective requires a slower, more controlled growth of silica nanoparticles with a specific (lower) surface area, ammonium hydroxide remains the catalyst of choice. While sodium hydroxide dramatically accelerates the reaction, NH₄OH provides the kinetic profile necessary for certain particle architectures [1].

RCA SC-1 Wafer Cleaning

As the industry-standard particle removal agent, high-purity ammonium hydroxide is irreplaceable in SC-1 cleaning solutions [1]. The use of any other alkaline agent, particularly strong bases, would cause unacceptable silicon surface roughening and etching non-uniformity, leading to device failure.

Biochemical pH Control (NH₄Cl-NH₄OH Buffer)

For enzymatic assays, protein purification, and cell culture work requiring a stable, tunable pH environment between 7 and 10, the NH₄Cl-NH₄OH buffer system is uniquely suited [1]. Its equilibrium-based pH control offers a level of precision and stability that cannot be achieved with simple strong base/acid adjustments.

Application
Selection Property
Validation Focus
Jarosite iron removal
Iron precipitation efficiency
Process-specific efficiency comparison
Silica nanoparticle synthesis (Stöber)
Controlled reaction kinetics
Surface area and morphology control
RCA SC-1 wafer cleaning
Selective particle removal
Surface integrity and etching uniformity
Biochemical pH control
Tunable buffer range
pH stability within 7–10 range

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